N-[4-(Trifluoromethyl)phenyl]methanesulfonamide

Agrochemical Research Herbicide Safener Plant Growth Regulator

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (CAS 50790-32-4) is a sulfonamide derivative characterized by a para-trifluoromethyl substituted phenyl ring attached to a methanesulfonamide group. With a molecular weight of 239.21 g/mol and a formula of C8H8F3NO2S, it is a solid, achiral molecule.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.21
CAS No. 50790-32-4
Cat. No. B2892523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Trifluoromethyl)phenyl]methanesulfonamide
CAS50790-32-4
Molecular FormulaC8H8F3NO2S
Molecular Weight239.21
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
InChIKeyQAMPCHWLFPGVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (CAS 50790-32-4): A Key Sulfonamide Building Block for Agrochemical and Pharmaceutical Research


N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (CAS 50790-32-4) is a sulfonamide derivative characterized by a para-trifluoromethyl substituted phenyl ring attached to a methanesulfonamide group [1]. With a molecular weight of 239.21 g/mol and a formula of C8H8F3NO2S, it is a solid, achiral molecule . The compound is of significant research interest as a versatile building block, an analytical reference standard for drug impurity profiling, and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Why Generic Substitution of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide Is Scientifically Unjustified


Interchanging N-[4-(Trifluoromethyl)phenyl]methanesulfonamide with a generic, in-class analog is not a scientifically valid approach. This specific compound exhibits a unique combination of physicochemical properties and biological applications that are not universally shared by its structural analogs. For instance, its distinct lipophilicity (LogP of 2.18) and hydrogen-bonding capacity directly influence its behavior in biological systems and synthetic applications, including its function as a specific plant growth retardant and herbicide safener . Furthermore, its utility as a certified reference standard for drug impurity analysis requires exact chemical and isomeric fidelity . Replacing it with a close analog like N-[2-(trifluoromethyl)phenyl]methanesulfonamide, which differs in the position of the electron-withdrawing group, would alter reaction kinetics, target binding, and chromatographic retention time, thereby invalidating experimental reproducibility and procurement specifications. The quantitative evidence detailed below substantiates these critical differences.

Quantitative Evidence Guide for N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (50790-32-4): Superior Differentiation for Research Selection


Plant Growth Retardant and Herbicide Safener: A Dual-Function Agrochemical Tool Unique to This Scaffold

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide demonstrates a unique dual functionality as both a plant growth retardant and a herbicide safener, a combination of activities not commonly observed in simple sulfonamide analogs. It inhibits the growth of beans, California privet seedlings, white ash saplings, and red maple saplings, indicating its use as a plant growth regulator . More importantly, it acts as a safener, reducing the phytotoxicity of several major herbicides, including metolachlor, bensulide, EPTC, UBI-S734, and MBR-18337, specifically in grain sorghum . This protective effect provides a tangible advantage for research into enhancing crop tolerance and is a specific, documented application not applicable to most other methanesulfonamide analogs like N-[2-(trifluoromethyl)phenyl]methanesulfonamide, which lacks these reported activities.

Agrochemical Research Herbicide Safener Plant Growth Regulator

Differentiated Lipophilicity (LogP) as a Critical Determinant for ADME and Target Engagement Compared to the Ortho-Analog

The physicochemical property of lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a calculated LogP of 2.18 . While this value itself indicates moderate lipophilicity suitable for membrane permeability, the key differentiator lies in the positional isomerism. Its close analog, N-[2-(trifluoromethyl)phenyl]methanesulfonamide, is ortho-substituted, which can lead to significant differences in molecular conformation, hydrogen-bonding patterns, and electronic distribution, all of which affect the effective LogP and, consequently, biological activity. The para-substitution pattern provides a more linear, less sterically hindered structure, which is often favored in certain binding pockets and is a crucial parameter for medicinal chemists optimizing lead compounds for specific target interactions.

Medicinal Chemistry ADME Physicochemical Properties

Topological Polar Surface Area (tPSA) as a Benchmark for Oral Bioavailability Optimization

The Topological Polar Surface Area (tPSA) is a key descriptor used in drug discovery to predict a molecule's ability to permeate biological membranes, with values under 140 Ų generally considered favorable for oral bioavailability. N-[4-(Trifluoromethyl)phenyl]methanesulfonamide exhibits a tPSA of 46.2 Ų . This value is substantially lower than many other sulfonamide-containing drug molecules and intermediates, suggesting a superior baseline for membrane permeability. When compared to the larger analog N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide, which has a higher molecular weight and additional polar atoms, the target compound's lower tPSA makes it a more suitable core scaffold for optimizing orally bioavailable drug candidates.

Drug Discovery Oral Bioavailability Medicinal Chemistry

Critical Role as a Certified Reference Standard in Drug Impurity Profiling

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is explicitly designated for use as a reference substance for drug impurities and reagents . This application demands a level of purity and chemical identity that cannot be met by a generic, off-the-shelf analog. For example, while a closely related compound like N-[4-(Trifluoromethyl)benzyl]methanesulfonamide may share similar reactivity, its different retention time in HPLC or distinct mass spectrum would render it useless as an analytical standard for this specific compound. The procurement of the exact CAS 50790-32-4 compound is therefore non-negotiable for analytical method development, validation, and routine quality control (QC) in pharmaceutical manufacturing and research.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Validated Research and Industrial Application Scenarios for N-[4-(Trifluoromethyl)phenyl]methanesulfonamide (50790-32-4)


Agrochemical Research: Investigating Herbicide Safener Mechanisms

This compound is uniquely suited for academic and industrial agrochemical research focused on understanding and mitigating herbicide-induced phytotoxicity. Its demonstrated ability to act as a safener against metolachlor and EPTC in grain sorghum makes it a specific and irreplaceable tool for studying the biochemical pathways of crop protection and herbicide selectivity.

Medicinal Chemistry: A Superior Core Scaffold for Oral Drug Design

Given its favorable physicochemical profile, including a LogP of 2.18 and a low tPSA of 46.2 Ų , this compound serves as an ideal core scaffold for medicinal chemists engaged in structure-activity relationship (SAR) studies aimed at developing novel, orally bioavailable therapeutics. Its defined properties allow for predictable modifications and optimization of ADME characteristics.

Analytical Chemistry & Pharmaceutical QC: Certified Reference Standard for Impurity Profiling

As a designated reference substance for drug impurities , this compound is an essential procurement item for pharmaceutical companies and contract research organizations (CROs) involved in analytical method development, validation, and routine quality control. Its use ensures accurate identification and quantification of related substances in active pharmaceutical ingredients (APIs) and finished drug products.

Chemical Biology: A Defined Tool for Investigating Plant Growth Regulation

Researchers in plant biology and chemical genetics can utilize this compound as a defined chemical probe to study the mechanisms of plant growth inhibition. Its documented activity on a range of species, including beans and maple saplings , provides a reproducible and specific tool for dissecting growth regulatory pathways.

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